![molecular formula C19H18N4O4S B2744789 3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422277-94-9](/img/structure/B2744789.png)
3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, a piperazine ring, and a tetrahydroquinazolinone ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is a six-membered ring containing two nitrogen atoms . Tetrahydroquinazolinone is a bicyclic system with a mixture of carbon, nitrogen, and oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution . The piperazine ring has two nitrogen atoms which can act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of polar functional groups could increase its solubility in water .Aplicaciones Científicas De Investigación
Metabolic Pathways and Biotransformation
One area of research focuses on understanding the metabolic pathways and biotransformation of related compounds, which are crucial for drug development and safety assessments. For instance, studies on prazosin, a compound with a similar furan-2-carbonyl piperazine structure, have elucidated its in vitro biotransformation in liver microsomes and cryopreserved hepatocytes. This research is essential for predicting drug metabolism and potential bioactivation pathways, including the formation of reactive intermediates that could impact drug safety and efficacy (Erve et al., 2007).
Synthesis of Antimicrobial Agents
Another significant application is the synthesis of novel compounds with antimicrobial properties. Research has explored the synthesis of new series of compounds based on various substituted piperazines and piperidines, incorporating triazine or oxadiazolyl moieties, demonstrating noteworthy activity against bacterial and fungal strains. This work aims to develop novel classes of antimicrobial agents, addressing the growing concern of antimicrobial resistance (Patel et al., 2012).
Anti-Tuberculosis Activity
Efforts to combat tuberculosis have led to the synthesis of potent analogues of anti-tuberculosis agents with improved bioavailability. By modifying the structure to increase absorption and serum half-life while retaining or enhancing anti-tuberculosis activity, these studies contribute to the discovery of new therapeutic options for this global health issue (Tangallapally et al., 2006).
Antidepressant and Antianxiety Activities
Research has also focused on the design and synthesis of novel derivatives targeting the central nervous system, investigating their antidepressant and antianxiety activities. Such studies are pivotal for developing new treatments for mental health disorders, contributing to our understanding of the complex mechanisms involved in these conditions (Kumar et al., 2017).
Antiviral Studies
The search for new antiviral agents has led to the synthesis of derivatives with significant activity against viruses, such as the avian paramyxo virus. This research is crucial for the development of new antiviral drugs, especially in the face of emerging viral diseases (Selvakumar et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-16(12-23-17(25)13-4-1-2-5-14(13)20-19(23)28)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPLDCEWLJVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3C=CC=CC3=NC2=S)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)
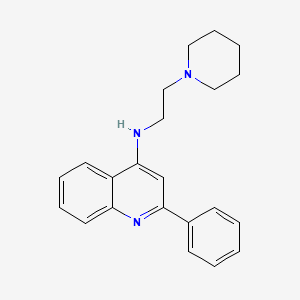
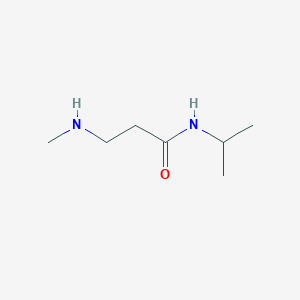
![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2744720.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
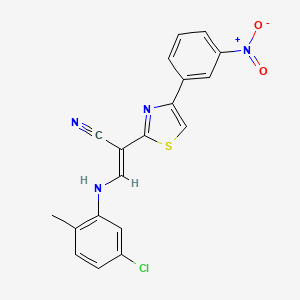
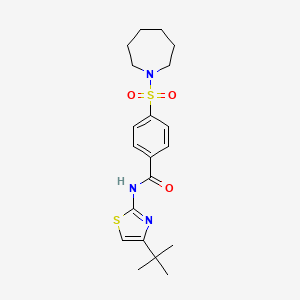
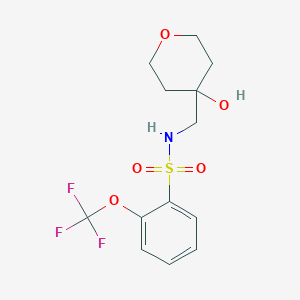
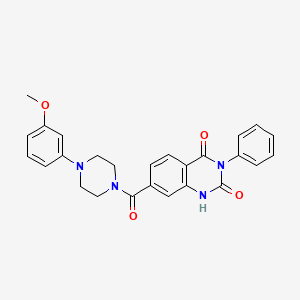
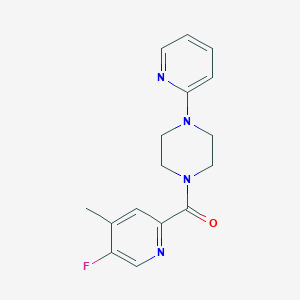
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)